Famotidine-d4 (Major)
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Overview
Description
Famotidine-d4 (Major) is a deuterated form of famotidine, a histamine H2 receptor antagonist. Famotidine is commonly used to treat conditions related to excessive stomach acid production, such as peptic ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome . The deuterated form, Famotidine-d4, is often used in scientific research to study the pharmacokinetics and metabolism of famotidine due to its stable isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Famotidine-d4 involves the incorporation of deuterium atoms into the famotidine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of famotidine in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of Famotidine-d4 typically involves large-scale hydrogenation processes using deuterium gas. The reaction conditions are carefully controlled to ensure high yield and purity of the deuterated product. The process may also involve purification steps such as crystallization and chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Famotidine-d4 undergoes various chemical reactions, including:
Oxidation: Famotidine-d4 can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thioethers.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
Famotidine-d4 is widely used in scientific research for various applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of famotidine.
Metabolism: Investigating the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Understanding how famotidine interacts with other drugs.
Biological Research: Exploring the effects of famotidine on histamine receptors and related pathways .
Mechanism of Action
Famotidine-d4, like famotidine, acts as a competitive inhibitor of histamine H2 receptors. By binding to these receptors, it inhibits the action of histamine, thereby reducing gastric acid secretion. This mechanism is particularly effective in treating conditions like GERD and peptic ulcers. The primary molecular target is the histamine H2 receptor, and the pathway involves the inhibition of adenylate cyclase, leading to decreased cyclic AMP levels and reduced acid secretion .
Comparison with Similar Compounds
Famotidine-d4 can be compared with other histamine H2 receptor antagonists such as:
Cimetidine: Less potent and has more drug interactions.
Ranitidine: Similar potency but has been withdrawn from many markets due to safety concerns.
Nizatidine: Similar efficacy but different pharmacokinetic profile .
Famotidine-d4 is unique due to its deuterated nature, which makes it particularly useful in research settings for studying the pharmacokinetics and metabolism of famotidine without altering its pharmacological properties .
Properties
Molecular Formula |
C8H15N7O2S3 |
---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
2,2,3,3-tetradeuterio-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide |
InChI |
InChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14)/i1D2,2D2 |
InChI Key |
XUFQPHANEAPEMJ-LNLMKGTHSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=NS(=O)(=O)N)N)C([2H])([2H])SCC1=CSC(=N1)N=C(N)N |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.